N-(2-methoxy-5-methylphenyl)-4-methylpiperazine-1-carboxamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-4-methylpiperazine-1-carboxamide is a chemical compound with a unique structure that includes a methoxy group, a methyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-4-methylpiperazine-1-carboxamide typically involves the reaction of 2-methoxy-5-methylphenylamine with 4-methylpiperazine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carboxamide group may produce an amine derivative.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-4-methylpiperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(2-methoxy-5-methylphenyl)acetamide
- N-(2-methoxy-5-methylphenyl)benzenesulfonamide
- N-(2-methoxy-5-methylphenyl)nonanamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-4-methylpiperazine-1-carboxamide is unique due to its specific combination of functional groups and the presence of a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H21N3O2 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C14H21N3O2/c1-11-4-5-13(19-3)12(10-11)15-14(18)17-8-6-16(2)7-9-17/h4-5,10H,6-9H2,1-3H3,(H,15,18) |
InChI Key |
ALYRUYBQGYRLIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C |
Origin of Product |
United States |
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